Potency vs High-Affinity Inhibitors
Galectin-3-IN-2 demonstrates an IC50 of 8.3 μM against Gal-3 . This is substantially less potent than leading clinical-stage galectin-3 inhibitors, such as GB1211 (IC50 = 12 nM in rabbits) and TD-139 (Kd = 14 nM) . The ~690-fold difference in potency (8.3 μM vs. 12 nM) indicates that Galectin-3-IN-2 occupies a distinct pharmacological space, potentially serving as a lower-affinity tool compound where complete target engagement is not desired or where the multivalent mechanism is under investigation.
| Evidence Dimension | Galectin-3 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 8.3 μM |
| Comparator Or Baseline | GB1211: IC50 = 12 nM (rabbit) |
| Quantified Difference | ~690-fold less potent |
| Conditions | Enzymatic assay for Galectin-3-IN-2; rabbit model for GB1211 |
Why This Matters
This quantitative difference prevents direct substitution and guides selection based on desired potency level.
